molecular formula C17H24O2 B12593408 1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one CAS No. 646522-93-2

1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one

Cat. No.: B12593408
CAS No.: 646522-93-2
M. Wt: 260.4 g/mol
InChI Key: DSWJJJPICKNGFY-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one is an organic compound that belongs to the class of aromatic ketones It features a methoxy group attached to a phenyl ring, which is further connected to a dimethyloctene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 3,7-dimethyloct-6-en-1-ol.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Catalysis: The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ketone.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

    Effects: The compound’s effects are mediated through its ability to bind to and alter the activity of its molecular targets.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-ol: A related alcohol with similar structural features.

    1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-amine: An amine derivative with potential biological activity.

    1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-thiol: A thiol compound with unique chemical properties.

Properties

CAS No.

646522-93-2

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3,7-dimethyloct-6-en-1-one

InChI

InChI=1S/C17H24O2/c1-13(2)8-7-9-14(3)12-16(18)15-10-5-6-11-17(15)19-4/h5-6,8,10-11,14H,7,9,12H2,1-4H3

InChI Key

DSWJJJPICKNGFY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC(=O)C1=CC=CC=C1OC

Origin of Product

United States

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